molecular formula C28H26FN3O2 B2523191 (4-(4-Fluorophenyl)piperazin-1-yl)(4-methoxy-2-(p-tolyl)quinolin-6-yl)methanone CAS No. 1114887-28-3

(4-(4-Fluorophenyl)piperazin-1-yl)(4-methoxy-2-(p-tolyl)quinolin-6-yl)methanone

Cat. No.: B2523191
CAS No.: 1114887-28-3
M. Wt: 455.533
InChI Key: GNIZSVPSESPYGB-UHFFFAOYSA-N
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Description

(4-(4-Fluorophenyl)piperazin-1-yl)(4-methoxy-2-(p-tolyl)quinolin-6-yl)methanone is a complex organic compound that features a combination of fluorophenyl, piperazine, methoxy, and quinoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(4-Fluorophenyl)piperazin-1-yl)(4-methoxy-2-(p-tolyl)quinolin-6-yl)methanone typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 4-fluoroaniline with piperazine under controlled conditions to form the 4-(4-fluorophenyl)piperazine intermediate.

    Quinoline Derivative Synthesis: Concurrently, the quinoline derivative is synthesized by reacting 4-methoxy-2-(p-tolyl)aniline with appropriate reagents to form the quinoline core.

    Coupling Reaction: The final step involves coupling the piperazine and quinoline derivatives using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired methanone compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-(4-Fluorophenyl)piperazin-1-yl)(4-methoxy-2-(p-tolyl)quinolin-6-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbonyl group in the methanone can be reduced to form an alcohol.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(4-(4-Fluorophenyl)piperazin-1-yl)(4-methoxy-2-(p-tolyl)quinolin-6-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets such as enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and neuroprotective properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-(4-Fluorophenyl)piperazin-1-yl)(4-methoxy-2-(p-tolyl)quinolin-6-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (4-(4-Fluorophenyl)piperazin-1-yl)(4-methoxy-2-(p-tolyl)quinolin-6-yl)methanone: Unique due to its specific combination of functional groups.

    (4-(4-Fluorophenyl)piperazin-1-yl)(4-methoxy-2-(p-tolyl)quinolin-6-yl)ethanone: Similar structure but with an ethanone group instead of methanone.

    (4-(4-Fluorophenyl)piperazin-1-yl)(4-methoxy-2-(p-tolyl)quinolin-6-yl)propanone: Similar structure but with a propanone group.

Uniqueness

The uniqueness of this compound lies in its specific combination of fluorophenyl, piperazine, methoxy, and quinoline moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[4-(4-fluorophenyl)piperazin-1-yl]-[4-methoxy-2-(4-methylphenyl)quinolin-6-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26FN3O2/c1-19-3-5-20(6-4-19)26-18-27(34-2)24-17-21(7-12-25(24)30-26)28(33)32-15-13-31(14-16-32)23-10-8-22(29)9-11-23/h3-12,17-18H,13-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNIZSVPSESPYGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C(=O)N4CCN(CC4)C5=CC=C(C=C5)F)C(=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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